molecular formula C6H6FNS B1267401 2-Amino-5-fluorobenzenethiol CAS No. 33264-82-3

2-Amino-5-fluorobenzenethiol

Cat. No. B1267401
Key on ui cas rn: 33264-82-3
M. Wt: 143.18 g/mol
InChI Key: UPEWNVDJDYMWIV-UHFFFAOYSA-N
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Patent
US06608207B2

Procedure details

In a 2,000-ml flask as a reactor were placed 166.7 g of water, 589.3 g of a 50% aqueous potassium hydroxide solution (5.25 moles as KOH) and 168.2 g (1.00 mole) of 6-fluoro-2-aminobenzothiazole. They were heated, aged for 8 hours with refluxing at 113 to 115° and then cooled to 40° C. The resulting mixture was washed with 311 g of toluene and then subjected to phase separation to obtain 904.0 g of an aqueous solution of a potassium salt of 2-amino-5-fluorothiophenol (concentration: 20%, yield: 99.7%). This aqueous solution of a potassium salt of 2-amino-5-fluorothiophenol can be used for production of a p-toluenesulfonate of [2-(6-fluorobenzothiazolyl)]ethylamine or an aqueous solution of [2-(6-fluorobenzothiazolyl)]ethylamine hydrochloride, according to the description in Example 1 to Example 7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.25 mol
Type
reactant
Reaction Step Two
Quantity
168.2 g
Type
reactant
Reaction Step Three
Name
Quantity
166.7 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[F:3][C:4]1[CH:13]=[CH:12][C:7]2[N:8]=C(N)[S:10][C:6]=2[CH:5]=1.[K]>O>[NH2:8][C:7]1[CH:12]=[CH:13][C:4]([F:3])=[CH:5][C:6]=1[SH:10] |f:0.1,^1:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Two
Name
Quantity
5.25 mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
168.2 g
Type
reactant
Smiles
FC1=CC2=C(N=C(S2)N)C=C1
Step Four
Name
Quantity
166.7 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2,000-ml flask as a reactor were placed
TEMPERATURE
Type
TEMPERATURE
Details
They were heated
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing at 113 to 115°
WASH
Type
WASH
Details
The resulting mixture was washed with 311 g of toluene
CUSTOM
Type
CUSTOM
Details
subjected to phase separation

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 904 g
Name
Type
product
Smiles
NC1=C(C=C(C=C1)F)S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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